Welcome to the BenchChem Online Store!
molecular formula C7H8N2O2S B1466156 Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate CAS No. 183303-75-5

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B1466156
M. Wt: 184.22 g/mol
InChI Key: RATDURIWTZOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786040B2

Procedure details

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (35 g; 190 mmols) was dissolved in methanol (150 ml), and an aqueous solution (150 ml) of sodium hydroxide (15 g; 360 mmols) was added dropwise thereto over 30 minutes under cooling in an ice-bath. After completion of the dropwise addition, the mixture was stirred for 2 hours at room temperature, and methanol was evaporated under reduced pressure, followed by washing with ethyl acetate. The aqueous layer was acidified by using concentrated hydrochloric acid, and was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was washed with a mixed solvent of hexane-ethyl acetate to thereby obtain 28 g of 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([O:11]C)=[O:10])[CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CC1)C=1N=NSC1C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
over 30 minutes under cooling in an ice-bath
Duration
30 min
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
methanol was evaporated under reduced pressure
WASH
Type
WASH
Details
by washing with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with a mixed solvent of hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C=1N=NSC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.